N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a piperidine ring, and a sulfamoyl group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.
Introduction of the Piperidine Ring:
Sulfamoylation: The sulfamoyl group is introduced via a reaction with a sulfamoyl chloride derivative under basic conditions.
Acetylation: Finally, the acetyl group is added to the compound through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide analogs: Compounds with similar structures but different substituents on the phenyl ring or piperidine ring.
Sulfamoylphenyl derivatives: Compounds with a sulfamoyl group attached to a phenyl ring but lacking the piperidine ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart specific chemical and biological properties
Properties
IUPAC Name |
N-[2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-11(19)16-14-10-13(4-5-15(14)22-3)23(20,21)17-12-6-8-18(2)9-7-12/h4-5,10,12,17H,6-9H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKBBAVYSUJHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCN(CC2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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